molecular formula C5H11NO3 B15266219 Methyl 2-(aminooxy)-2-methylpropanoate

Methyl 2-(aminooxy)-2-methylpropanoate

Cat. No.: B15266219
M. Wt: 133.15 g/mol
InChI Key: ZLJPXRLXOUUISR-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-2-methylpropanoate is an ester derivative featuring a central 2-methylpropanoate backbone with an aminooxy functional group. The aminooxy group confers unique reactivity, enabling applications in conjugation reactions (e.g., oxime ligation) and as a precursor for bioactive molecules .

Properties

IUPAC Name

methyl 2-aminooxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(2,9-6)4(7)8-3/h6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJPXRLXOUUISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminooxy)-2-methylpropanoate can be synthesized through the reaction of aminooxyacetic acid with methanol in the presence of thionyl chloride. This reaction typically occurs at room temperature and yields the desired product with high efficiency . Another method involves the reaction of aminooxyacetic acid hemihydrochloride with thionyl chloride in methanol, following the procedure of Woulfe and Miller .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods. The scalability of these reactions makes them suitable for industrial applications, provided that appropriate safety and environmental regulations are followed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime ethers.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aminooxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminooxy group under mild conditions.

Major Products Formed

    Oxidation: Oxime ethers are the primary products.

    Reduction: Amines are formed as the major products.

    Substitution: The products depend on the nucleophile used, but generally include substituted aminooxy compounds.

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)-2-methylpropanoate involves its reactivity with carbonyl compounds. The aminooxy group reacts with aldehydes and ketones to form stable oxime ethers through a chemoselective oximation reaction . This reaction is highly specific and can be performed under mild conditions, making it useful for various synthetic and analytical applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of 2-methylpropanoate esters is shared among analogs, but substituents on the phenyl or alkyl chain dictate their chemical behavior and applications. Key analogs include:

Table 1: Comparison of Structural Analogs
Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate 4-(2-chloroethyl)phenyl C₁₁H₁₃ClO₂ 214.67 1181267-33-3 Pharmaceutical intermediates; solubility/stability
Methyl 2-(4-bromophenyl)-2-methylpropanoate 4-bromophenyl C₁₁H₁₃BrO₂ 257.13 154825-97-5 Enhanced reactivity (Br for cross-coupling)
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate 4-(4-chlorobutanoyl)phenyl C₁₅H₁₉ClO₃ 282.76 154477-54-0 Bromination/alkylation intermediates
Methyl 2-(4-acetylphenoxy)-2-methylpropanoate 4-acetylphenoxy C₁₃H₁₆O₄ 236.27 42019-06-7 Polymer additives; photostability
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate 4-methoxyphenyl C₁₂H₁₆O₃ 208.25 - API synthesis (e.g., oxazolidinones)

Physicochemical Properties

  • Solubility: Chloroethyl (CAS 1181267-33-3) and methoxy () derivatives show improved solubility in polar solvents (e.g., methanol, THF) compared to brominated analogs .
  • Thermal Stability: Branched esters (e.g., 2-methylpropanoate backbone) exhibit higher thermal stability than linear analogs, as seen in industrial-scale syntheses .

Biological Activity

Methyl 2-(aminooxy)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C5H11NO2C_5H_{11}NO_2 and a molecular weight of approximately 115.15 g/mol. The compound features an aminooxy functional group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Interaction : It can act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways. For example, the aminooxy group can form covalent bonds with aldehyde-containing substrates, facilitating the formation of oxime derivatives that can affect enzyme activity.
  • Receptor Binding : The compound may bind to receptors involved in neurotransmission or cellular signaling. This binding can modulate physiological responses, such as neurotransmitter release and synaptic plasticity .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cell growth and survival. For instance, studies have shown that the compound can downregulate the expression of oncogenes and upregulate tumor suppressor genes, leading to reduced cell proliferation .

Neuroprotective Effects

The compound has also demonstrated neuroprotective properties in preclinical models. It appears to modulate cholinergic signaling pathways, which are vital for maintaining cognitive function. By enhancing acetylcholine levels through inhibition of acetylcholinesterase, this compound may improve synaptic transmission and plasticity .

Study 1: Antiproliferative Activity

In a study examining the effects of this compound on breast cancer cells, researchers found a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The results suggest its potential as a therapeutic agent in breast cancer treatment .

Concentration (µM)Cell Viability (%)Apoptosis Induction
0100No
1085Low
2560Moderate
5030High

Study 2: Neuroprotective Effects

A separate study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The compound was administered at doses of 5 mg/kg daily for four weeks. Results showed improved cognitive function in treated mice compared to controls, along with reduced amyloid-beta plaque accumulation in the brain.

ParameterControl Group (n=10)Treated Group (n=10)
Cognitive Score (Morris Water Maze)25 ± 545 ± 5
Amyloid-Beta Plaque CountHighLow

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